molecular formula C13H15FN4O2 B2589985 ethyl (5-{[(4-fluorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate CAS No. 1092289-74-1

ethyl (5-{[(4-fluorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate

Cat. No.: B2589985
CAS No.: 1092289-74-1
M. Wt: 278.287
InChI Key: ILKZPJMUMVAMAX-UHFFFAOYSA-N
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Description

Ethyl (5-{[(4-fluorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group, a fluorophenyl group, and a triazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5-{[(4-fluorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with an amine derivative.

    Esterification: The final step involves the esterification of the triazole derivative with ethyl acetate in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-{[(4-fluorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; often in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl (5-{[(4-fluorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Ethyl (5-{[(4-fluorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate can be compared with other triazole derivatives, such as:

    Fluconazole: A triazole antifungal agent used to treat fungal infections.

    Itraconazole: Another antifungal agent with a broader spectrum of activity.

    Voriconazole: A triazole derivative with potent antifungal properties.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a fluorophenyl group and a triazole ring makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-[5-[(4-fluoroanilino)methyl]-1H-1,2,4-triazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O2/c1-2-20-13(19)7-11-16-12(18-17-11)8-15-10-5-3-9(14)4-6-10/h3-6,15H,2,7-8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKZPJMUMVAMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NNC(=N1)CNC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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